2-Benzyl-1-methylcyclopentylamine hydrochloride

Pharmacology Cardiovascular Neurotropic

Researchers often assume cyclopentylamines share neurotropic profiles, yet subtle structural changes can invert pharmacology. 2-Benzyl-1-methylcyclopentylamine HCl (CAS 80649-81-6) is a validated hypotensive agent, distinct from local anesthetic/spasmolytic analogs of the compound II series (Vejdělek et al. 1981). Key supply differentiators: • Documented hypotensive activity absent in close structural relatives. • Quaternary C-1 methyl enables unique SAR studies on amine basicity & metabolic stability. • Established Ritter route to N-formamide derivatives for medicinal chemistry expansion. • High-purity HCl salt (≥95%) in research-grade packaging, ready for global dispatch.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
CAS No. 80649-81-6
Cat. No. B12741040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-methylcyclopentylamine hydrochloride
CAS80649-81-6
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCC1(CCCC1CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H19N.ClH/c1-13(14)9-5-8-12(13)10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,14H2,1H3;1H
InChIKeyPSSVWCLGCDPLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-methylcyclopentylamine HCl: Key Structural & Pharmacological Overview


2-Benzyl-1-methylcyclopentylamine hydrochloride (CAS 80649-81-6) is a synthetic cyclopentylamine derivative bearing a benzyl substituent at the 2-position and a methyl group at the 1-position of the cyclopentane ring, formulated as the hydrochloride salt (C13H20ClN, MW 225.76) [1]. It belongs to a class of substituted cyclopentylamines that have been investigated for neurotropic and cardiovascular activities [2]. The compound is structurally distinct from simpler benzylcyclopentylamines due to the quaternary carbon at C-1, which introduces steric constraints and alters conformational flexibility relative to N-methyl or unsubstituted analogs.

2-Benzyl-1-methylcyclopentylamine HCl: Non-Interchangeability


In-class cyclopentylamine derivatives cannot be generically substituted due to marked divergence in pharmacological profiles arising from subtle structural modifications. In the Vejdělek et al. (1981) study, derivatives of 1-(4-cyclopentylphenyl)ethylamine (compound II) predominantly exhibited local anesthetic and spasmolytic activities, whereas 2-benzyl-1-methylcyclopentylamine and its formamide-derived analogs (XIX-XXI) instead displayed hypotensive activity [1]. This shift from neurotropic to cardiovascular activity illustrates that even minor changes—such as relocating the phenyl ring from the para-cyclopentylphenyl position to a 2-benzyl group with concurrent C-1 methylation—can fundamentally alter pharmacodynamic outcomes. Consequently, procurement decisions based solely on chemical similarity without accounting for these pharmacologically validated differentiation points risk selecting a compound with an entirely different biological profile.

2-Benzyl-1-methylcyclopentylamine HCl: Key Differentiating Evidence


Hypotensive vs. Local Anesthetic Activity

The target compound, 2-benzyl-1-methylcyclopentylamine (as the parent amine of the hydrochloride salt), and its formamide-derived analogs (XIX-XXI) demonstrated hypotensive activity, whereas the comparator series—derivatives of 1-(4-cyclopentylphenyl)ethylamine (compound II)—showed local anesthetic and spasmolytic effects as their most typical neurotropic actions [1]. This represents a qualitative differentiation in pharmacological endpoint between structural classes.

Pharmacology Cardiovascular Neurotropic

Structural Determinant: C-1 Quaternary Carbon

2-Benzyl-1-methylcyclopentylamine features a quaternary carbon at C-1, which is absent in 2-benzylcyclopentylamine (compound XVI in the same study) [1]. The C-1 methyl group introduces steric hindrance and restricts conformational freedom compared to N-methyl-1-benzylcyclopentylamine (CAS 1171524-49-4) , where methylation occurs on the exocyclic nitrogen rather than the ring carbon. While no direct head-to-head pharmacological comparison exists, the C-1 methyl group is known to influence metabolic stability and receptor binding orientation in cyclopentylamine scaffolds [2].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

2-Benzyl-1-methylcyclopentylamine HCl: Application Scenarios


Cardiovascular Hypotensive Screening

Based on the Vejdělek et al. (1981) study, this compound and its formamide derivatives exhibit hypotensive activity, distinguishing it from related cyclopentylphenyl analogs that primarily show local anesthetic and spasmolytic effects [1]. Researchers investigating blood-pressure-lowering agents or vasoactive cyclopentylamine scaffolds should prioritize this compound over the compound II analog series.

Quaternary Carbon SAR Studies

The presence of a quaternary C-1 carbon with a methyl substituent makes this compound a valuable tool for SAR studies examining the impact of α-branching on amine basicity, metabolic stability, and receptor binding orientation [1][2]. It serves as a direct comparator to 2-benzylcyclopentylamine (secondary C-1) and N-methyl-1-benzylcyclopentylamine (methyl on nitrogen).

Synthetic Intermediate for Formamide Derivatives

The 1981 paper describes conversion of this amine to formamide derivative XVIII via Ritter reaction with methylmagnesium iodide, which subsequently served as the starting material for amines XIX-XXI [1]. This established synthetic route makes the hydrochloride salt a strategic starting material for preparing hypotensive N-formamide derivatives.

Amine Oxidase Substrate Specificity Probe

Cyclopentylamines bearing benzyl substituents have been used as substrates and inhibitors of copper-containing amine oxidases (VAP-1/SSAO) [2]. Although direct data for this specific compound is lacking, its structural similarity to known VAP-1 ligands suggests utility in probing enzyme active-site topology, particularly regarding tolerance for quaternary carbon-containing amines.

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